

An In-depth Technical Guide to N-Boc-dolaproine (CAS: 120205-50-7)

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Compound of Interest		
Compound Name:	N-Boc-dolaproine	
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Abstract

N-Boc-dolaproine, with CAS number 120205-50-7, is a crucial chiral building block in the synthesis of the potent antineoplastic agent Dolastatin 10 and its analogues. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, exhibits powerful cytotoxic activity by inhibiting tubulin polymerization. This technical guide provides a comprehensive overview of **N-Boc-dolaproine**, including its physicochemical properties, detailed synthetic protocols, and its application in solid-phase peptide synthesis (SPPS). Furthermore, it elucidates the mechanism of action of Dolastatin 10, for which **N-Boc-dolaproine** is an essential component, and presents relevant experimental workflows and signaling pathways through detailed diagrams.

Physicochemical and Spectroscopic Data

N-Boc-dolaproine is a non-proteinogenic amino acid derivative. Its chemical structure and key properties are summarized below.



Property	Value	Reference
CAS Number	120205-50-7	_
Molecular Formula	C14H25NO5	_
Molecular Weight	287.36 g/mol	
IUPAC Name	(2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid	
Synonyms	(2R,3R)-BOC-dolaproine, N-Boc-(2R,3R,4S)-dolaproine	_
Appearance	Colorless to light yellow oil or solid	_
Storage Conditions	2-8°C, stored under nitrogen	

Table 1: Physicochemical Properties of **N-Boc-dolaproine**

Data Type	Observed Shifts / Values
¹ H NMR	Data not explicitly available in the searched literature.
¹³ C NMR	Data not explicitly available in the searched literature. General chemical shifts for related structures suggest signals for the Boc-group carbonyl around 154 ppm, and other carbons in the pyrrolidine ring and the propanoic acid chain.
Boiling Point (Predicted)	397.8 ± 17.0 °C
Density (Predicted)	1.133 ± 0.06 g/cm ³
pKa (Predicted)	4.27 ± 0.11



Table 2: Spectroscopic and Predicted Physicochemical Data of N-Boc-dolaproine

Synthesis of N-Boc-dolaproine

The stereoselective synthesis of **N-Boc-dolaproine** is a critical step in the total synthesis of Dolastatin 10 and its analogues. Several synthetic strategies have been reported, with the Baylis-Hillman reaction and Reformatsky-type reactions being prominent methods.

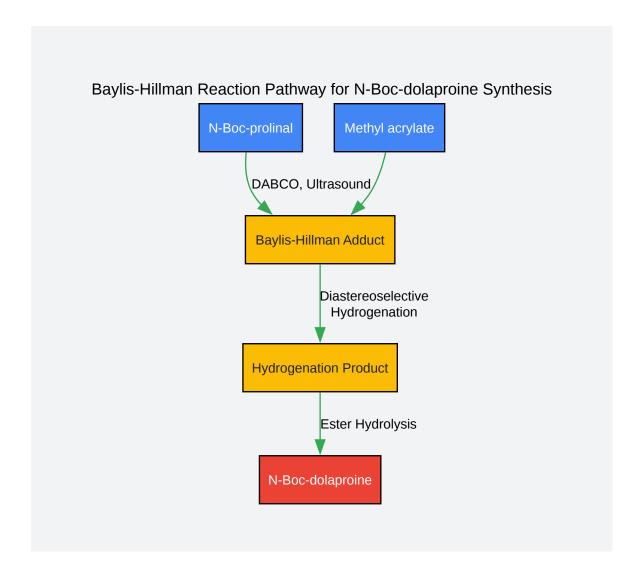
Synthesis via Baylis-Hillman Reaction

A stereoselective total synthesis of **N-Boc-dolaproine** can be achieved through a strategy based on the Baylis-Hillman reaction. This approach involves the reaction between N-Boc-prolinal and methyl acrylate, followed by diastereoselective hydrogenation of the double bond and subsequent hydrolysis of the ester.

Experimental Protocol (General Outline):

- Baylis-Hillman Reaction: N-Boc-prolinal is reacted with methyl acrylate in the presence of a suitable catalyst, such as DABCO. The use of ultrasound has been reported to accelerate the reaction and minimize racemization.
- Diastereoselective Hydrogenation: The resulting Baylis-Hillman adduct is subjected to diastereoselective hydrogenation to reduce the double bond and establish the desired stereochemistry.
- Ester Hydrolysis: The methyl ester is hydrolyzed under basic conditions to yield N-Bocdolaproine.





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Caption: Synthetic scheme for **N-Boc-dolaproine** via Baylis-Hillman reaction.

Synthesis via Reformatsky-type Reaction

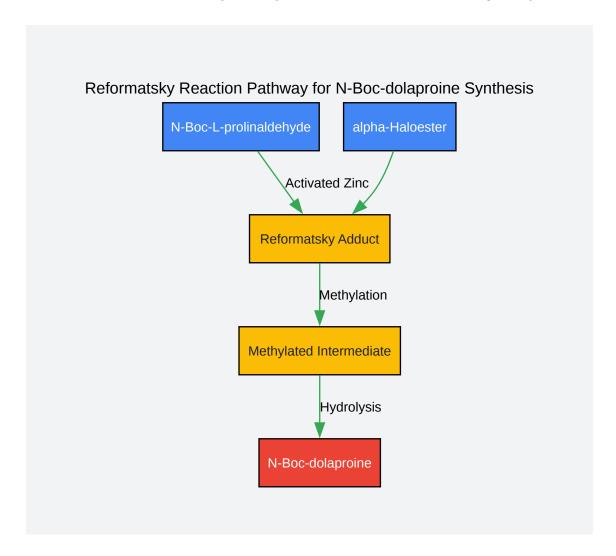
A synthetic method for **N-Boc-dolaproine** has been disclosed that utilizes a Reformatsky-type reaction. This approach involves the reaction of an α -halo ester with a carbonyl compound in the presence of activated zinc.

Experimental Protocol (Based on Patent CN111393346A):

• Activation of Zinc: Zinc powder is activated, for example, with trimethylchlorosilane.



- Reformatsky Reaction: The activated zinc is used to mediate the reaction between an appropriate α-haloester and N-Boc-L-prolinaldehyde in a suitable solvent like tetrahydrofuran. The reaction temperature is controlled, typically between 25-35°C. The progress of the reaction is monitored by HPLC.
- Workup and Methylation: The reaction is quenched, and the intermediate is extracted. This is followed by a methylation step.
- Hydrolysis: The final step is the hydrolysis of the ester to yield **N-Boc-dolaproine**. The product can be isolated as its dicyclohexylamine salt for better handling and purification.



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Caption: Synthetic scheme for **N-Boc-dolaproine** via a Reformatsky-type reaction.



Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-dolaproine is a key building block for the synthesis of Dolastatin 10 and its analogues,

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